Home > Products > Screening Compounds P133838 > Quinidinegluconate
Quinidinegluconate - 13029-45-3

Quinidinegluconate

Catalog Number: EVT-13282502
CAS Number: 13029-45-3
Molecular Formula: C26H34N2O8
Molecular Weight: 502.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Quinidine gluconate is synthesized from quinine, another alkaloid from the Cinchona tree, through a series of chemical reactions that involve the conversion of quinine to quinidine followed by its reaction with gluconic acid to form the gluconate salt. This compound is categorized as both a pharmaceutical and a chemical compound with significant importance in cardiology .

Synthesis Analysis

Methods and Technical Details

The synthesis of quinidine gluconate involves several steps:

  1. Conversion of Quinine to Quinidine: This step typically employs glacial acetic acid and phenylhydrazine hydrochloride under controlled heating conditions.
  2. Formation of Quinidine Gluconate: The quinidine produced is then reacted with gluconic acid to yield quinidine gluconate. This reaction requires careful control of temperature and pH to ensure optimal yield.
  3. Purification: The final product undergoes purification using chromatographic techniques to achieve high purity levels necessary for pharmaceutical applications .
Molecular Structure Analysis

Structure and Data

Quinidine gluconate has a complex molecular structure characterized by its chemical formula C26H34N2O9C_{26}H_{34}N_{2}O_{9}. The InChI key for quinidine gluconate is XHKUDCCTVQUHJQ-OSPZJNBRSA-N, indicating its unique structural configuration. The compound consists of a quinidine backbone linked to a gluconate moiety, which contributes to its pharmacological properties .

Chemical Reactions Analysis

Reactions and Technical Details

Quinidine gluconate can participate in various chemical reactions:

  • Oxidation: Quinidine can be oxidized to form quinidine N-oxide using agents like hydrogen peroxide.
  • Reduction: It can be reduced to dihydroquinidine with reducing agents such as sodium borohydride.
  • Substitution: Quinidine undergoes substitution reactions, particularly at the methoxy group, influenced by nucleophiles under basic conditions.

These reactions are essential for modifying the compound for different therapeutic uses or for synthesizing derivatives that may have enhanced efficacy or reduced side effects .

Mechanism of Action

Process and Data

The mechanism of action of quinidine gluconate involves the inhibition of sodium channels in cardiac cells, leading to a decrease in excitability and conduction velocity within the myocardium. This action helps restore normal sinus rhythm in patients with atrial fibrillation or flutter. Additionally, quinidine exhibits some potassium channel blocking properties, contributing further to its antiarrhythmic effects. The pharmacokinetics reveal that quinidine gluconate has an absolute bioavailability ranging from 70% to 80%, making it effective when administered orally .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Quinidine gluconate possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 482.56 g/mol.
  • Solubility: It is soluble in water due to the presence of the gluconate moiety.
  • Stability: The compound is stable under normal storage conditions but should be protected from light and moisture.

These properties are crucial for its formulation into pharmaceutical products, ensuring efficacy and safety during use .

Applications

Scientific Uses

Quinidine gluconate is primarily used in clinical settings for:

  • Management of Cardiac Arrhythmias: It is effective in treating atrial fibrillation, atrial flutter, and ventricular arrhythmias.
  • Research Applications: It serves as a model compound in studies related to cardiac electrophysiology and pharmacology.

The ongoing research into quinidine derivatives continues to explore their potential benefits in treating various cardiac conditions while minimizing adverse effects associated with existing treatments .

Pharmacological Mechanisms of Action in Cardiac Arrhythmia Management

Sodium Channel Blockade: Use-Dependent Inhibition and Phase 0 Depolarization Modulation

Quinidine gluconate exerts class Ia antiarrhythmic effects primarily via voltage-gated sodium (Na⁺) channel blockade. It binds to open-state Na⁺ channels during phase 0 of the cardiac action potential, reducing the maximum depolarization rate (Vmax) and slowing conduction velocity across atrial, ventricular, and His-Purkinje tissues [1] [8]. This inhibition exhibits use-dependence, where higher heart rates intensify channel blockade due to increased drug-channel interactions during rapid depolarization cycles [1]. Consequently, quinidine preferentially suppresses tachyarrhythmias without severely impacting normal sinus rhythm.

The reduction in Na⁺ influx prolongs the QRS complex duration on electrocardiograms (ECG), reflecting delayed ventricular depolarization. At therapeutic concentrations, QRS widening typically remains ≤25%, serving as a clinical indicator of adequate sodium channel engagement [6] [7]. This mechanism underlies quinidine’s efficacy in suppressing re-entrant circuits in atrial fibrillation (AF), ventricular tachycardia (VT), and Wolff-Parkinson-White (WPW) syndrome [1] [8].

Table 1: Key Ion Channel Targets of Quinidine Gluconate

Ion ChannelCurrent AffectedAction Potential PhaseElectrophysiological Effect
Voltage-gated Na⁺INa (fast inward)Phase 0 (depolarization)↓ Vmax, ↓ conduction velocity
hERG K⁺IKr (rapid delayed rectifier)Phase 3 (repolarization)↑ APD, ↑ QT interval
Kv4.3 K⁺Ito (transient outward)Phase 1 (early repolarization)↓ J-wave amplitude
L-type Ca²⁺ICa-LPhase 2 (plateau)Minor depression

Potassium Current Suppression: Delayed Rectifier (IKr, IKs) and Transient Outward (Ito) Channel Interactions

Beyond sodium channel blockade, quinidine gluconate significantly inhibits potassium efflux during repolarization. It preferentially blocks the rapid delayed rectifier K⁺ current (IKr) encoded by hERG channels, prolonging phase 3 repolarization and increasing action potential duration (APD) [1] [6]. This manifests as QT interval prolongation on ECG, a hallmark of quinidine’s class III antiarrhythmic activity [5] [8].

Quinidine also suppresses the transient outward K⁺ current (Ito), which modulates phase 1 repolarization. Ito inhibition reduces the magnitude of the "spike-and-dome" morphology in epicardial action potentials, particularly relevant for treating Brugada syndrome and idiopathic ventricular fibrillation, where quinidine normalizes ST-segment elevation [6] [8]. Unlike IKr blockade, Ito inhibition exhibits reverse use-dependence, where efficacy diminishes at faster heart rates [1].

The dual blockade of Na⁺ and K⁺ channels increases the effective refractory period (ERP) more than APD alone, creating a "membrane-stabilizing" effect that prevents premature re-excitation [7].

Parasympatholytic and α-Adrenergic Antagonism: Impact on Atrioventricular Conduction

Quinidine gluconate possesses anticholinergic properties that antagonize vagal influences on the sinoatrial (SA) and atrioventricular (AV) nodes. By blocking muscarinic M₂ receptors, it accelerates SA node discharge (increasing sinus rate) and enhances AV nodal conduction [2] [5]. This may paradoxically increase ventricular rate during atrial flutter/fibrillation if administered without prior AV nodal blockade (e.g., digoxin or β-blockers) [6] [7].

Additionally, quinidine acts as an α-adrenergic receptor antagonist, contributing to peripheral vasodilation and hypotension during intravenous administration. This vasodilatory effect can trigger compensatory tachycardia, further exacerbating arrhythmia risk [5] [7]. The combined parasympatholytic and α-blocking actions necessitate co-administration with rate-controlling agents when managing supraventricular arrhythmias [1] [6].

Table 2: Autonomic and Receptor-Mediated Effects of Quinidine Gluconate

TargetReceptor TypeFunctional ConsequenceClinical ECG Correlation
ParasympatheticMuscarinic M₂↓ Vagal tone, ↑ AV conductionShortened PR interval
Sympatheticα₁-AdrenergicVasodilation, ↓ Blood pressureReflex tachycardia
Sympatheticβ-Adrenergic (minor)Negligible direct effectNone

Proarrhythmic Mechanisms: Early Afterdepolarizations and Torsades de Pointes Pathophysiology

Quinidine gluconate’s most significant proarrhythmic risk is Torsades de Pointes (TdP), a polymorphic ventricular tachycardia linked to excessive QT prolongation. This occurs via two interconnected mechanisms [2] [8]:

  • IKr suppression prolongs repolarization, creating a vulnerable period for early afterdepolarizations (EADs). EADs arise when reactivation of L-type Ca²⁺ channels during prolonged repolarization triggers aberrant depolarizations.
  • Transmural dispersion of repolarization (TDR) increases heterogeneity in APD between myocardial layers. This creates a substrate for re-entry when EADs initiate ectopic beats [8].

TdP risk is potentiated by hypokalemia (reducing IKr conductance) and bradycardia (intensifying reverse use-dependence of IKr blockade). Unlike other QT-prolonging drugs, quinidine may induce TdP even at subtherapeutic concentrations, particularly within 2–4 days of initiation [6] [8]. Its inhibition of multiple K⁺ channels (IKr, IKs, Ito) amplifies repolarization abnormalities compared to selective IKr blockers [1] [8].

Table 3: Proarrhythmic Mechanisms of Quinidine Gluconate

Cellular ProcessPathophysiological MechanismClinical Trigger
IKr / IKs blockade↑ Action potential duration → ↑ QT intervalBaseline QT prolongation
Calcium overloadEarly afterdepolarizations (EADs)Bradycardia, hypokalemia
↑ Transmural dispersionHeterogeneous repolarization → re-entry circuitsFemale sex, structural heart disease
Reverse use-dependenceGreater APD prolongation at slow ratesPause-dependent arrhythmias

Properties

CAS Number

13029-45-3

Product Name

Quinidinegluconate

IUPAC Name

[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate

Molecular Formula

C26H34N2O8

Molecular Weight

502.6 g/mol

InChI

InChI=1S/C26H34N2O8/c1-3-14-12-28-9-7-15(14)10-20(28)25(36-26(34)24(33)23(32)22(31)21(30)13-29)17-6-8-27-19-5-4-16(35-2)11-18(17)19/h3-6,8,11,14-15,20-25,29-33H,1,7,9-10,12-13H2,2H3/t14-,15-,20+,21+,22+,23-,24+,25-/m0/s1

InChI Key

ZWOAGWAAEYUBGX-XIJCYFGSSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC(=O)C(C(C(C(CO)O)O)O)O

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)OC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.